3-Methoxycatechol

Catalog No.
S585824
CAS No.
934-00-9
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycatechol

CAS Number

934-00-9

Product Name

3-Methoxycatechol

IUPAC Name

3-methoxybenzene-1,2-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3

InChI Key

LPYUENQFPVNPHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)O

Synonyms

3-methoxycatechol

Canonical SMILES

COC1=CC=CC(=C1O)O

Precursor for Natural Product Synthesis:

  • Purpurogallin production: Studies have shown that 3-methoxycatechol can be enzymatically converted into the natural product purpurogallin using specific bacterial enzymes like laccase CueO from Escherichia coli. This offers a potentially more sustainable and efficient alternative to traditional synthesis methods that rely on harsh chemicals or metals. Source: [Conversion of lignin-derived 3-methoxycatechol to the natural product purpurogallin using bacterial P450 GcoAB and laccase CueO: ]

G Protein-Coupled Receptor (GPCR) Agonist:

  • GPR35 activation: Research suggests that 3-methoxycatechol can act as an agonist for the G protein-coupled receptor 35 (GPR35). This receptor plays a role in various physiological processes, and its activation by 3-methoxycatechol warrants further investigation for potential therapeutic applications. Source: [The three tatecholics benserazide, catechol and pyrogallol are GPR35 agonists: ]

Model Compound for Carcinogenesis Studies:

  • Esophageal cancer promotion: Studies in rats have shown that dietary administration of 3-methoxycatechol alone or in combination with nitrosamines can promote the development of esophageal cancer. This property makes it a valuable model compound for investigating the mechanisms of carcinogenesis and potential preventive strategies. Source: [Effects of sodium nitrite and catechol, 3-methoxycatechol, or butylated hydroxyanisole in combination in a rat multiorgan carcinogenesis model]

3-Methoxycatechol is an organic compound with the molecular formula C₇H₈O₃. It is classified as a phenolic compound and is recognized for its structural similarity to catechol, with a methoxy group (-OCH₃) positioned at the third carbon of the aromatic ring. This compound is notable for its role as a G-protein-coupled receptor agonist, specifically targeting G protein-coupled receptor 35 (GPR35) . The presence of the methoxy group enhances its solubility and reactivity compared to other catechol derivatives.

Research suggests 3-Methoxycatechol acts as an agonist for G protein-coupled receptor 35 (GPR35) []. GPR35 is a cell surface receptor involved in various physiological processes, including insulin secretion, gut motility, and inflammation []. However, the specific mechanisms by which 3-Methoxycatechol interacts with GPR35 and its downstream effects are still under investigation.

  • Skin and eye irritation: Due to the presence of hydroxyl groups [].
  • Respiratory irritation: When inhaled as dust or vapor [].
  • Potential genotoxicity: Some studies suggest it may promote cancer development in animal models [].
Typical of phenolic compounds. Key reactions include:

  • Oxidation: 3-Methoxycatechol can be oxidized to form quinones, which are highly reactive and can further participate in polymerization or cross-linking reactions.
  • Substitution Reactions: The hydroxyl group can undergo substitution reactions, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form complex polyphenolic structures, which may exhibit enhanced biological activity .

3-Methoxycatechol exhibits significant biological activities:

  • G Protein-Coupled Receptor Agonism: It acts as an agonist for GPR35, which is implicated in various physiological processes, including inflammation and pain modulation .
  • Antioxidant Properties: This compound has been studied for its potential antioxidant capabilities, making it a candidate for applications in food preservation and health supplements.
  • Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening products .

The synthesis of 3-methoxycatechol can be achieved through several methods:

  • Regiospecific Oxidation: The oxidation of o-methoxyphenol or o-cresol under controlled conditions yields 3-methoxycatechol. This method allows for selective formation without significant by-products .
  • Methylation of Catechol: Starting from catechol, methylation at the appropriate position using methylating agents can produce 3-methoxycatechol.
  • Phenolic Coupling Reactions: Coupling reactions involving phenolic precursors can also lead to the formation of this compound .

3-Methoxycatechol has diverse applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses related to pain management and anti-inflammatory treatments.
  • Cosmetics: Its tyrosinase inhibition makes it valuable in cosmetic formulations aimed at skin lightening.
  • Food Industry: Its antioxidant properties may allow it to be used as a natural preservative in food products .

Research indicates that 3-methoxycatechol interacts with various biological systems:

  • G Protein-Coupled Receptor Interactions: Studies have quantified its efficacy in activating GPR35, providing insights into its pharmacological potential .
  • Enzyme Inhibition Studies: Investigations into its role as a tyrosinase inhibitor have highlighted its potential in cosmetic applications and dermatological treatments .

Several compounds share structural similarities with 3-methoxycatechol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
CatecholTwo hydroxyl groups on benzeneMore hydrophilic; lacks methoxy group
4-MethoxycatecholMethoxy group at the fourth positionDifferent receptor interactions
GuaiacolMethoxy group at the first positionExhibits different biological activities
VanillinAldehyde functional groupPrimarily used as a flavoring agent

3-Methoxycatechol stands out due to its specific agonistic activity towards GPR35 and its unique balance of antioxidant and enzyme inhibition properties, making it a versatile compound in both therapeutic and industrial applications .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.047344113 g/mol

Monoisotopic Mass

140.047344113 g/mol

Heavy Atom Count

10

Melting Point

42.8 °C

UNII

IC13U5393C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-00-9

Wikipedia

3-methoxycatechol

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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